7-Bromo-3-methyl-1H-indole chemical properties
7-Bromo-3-methyl-1H-indole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-3-methyl-1H-indole
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities[1][2]. Within this esteemed class, halogenated indoles serve as exceptionally versatile building blocks for drug discovery and materials science. This guide focuses on 7-Bromo-3-methyl-1H-indole, a strategically functionalized derivative. The presence of a bromine atom at the 7-position offers a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position modulates the electronic properties and steric profile of the molecule. This document provides a comprehensive overview of its synthesis, core chemical properties, spectroscopic signature, and its emerging role in the development of targeted therapeutics.
Core Molecular Properties
7-Bromo-3-methyl-1H-indole is a heteroaromatic compound whose utility is defined by its distinct structural features. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [3] |
| Molecular Weight | 210.07 g/mol | [3] |
| Appearance | Yellow liquid / Faint yellow to dark brown crystalline solid | [4][5] |
| Purity | Typically ≥95% | [3] |
| CAS Number | 86915-22-2 | [3] |
Synthesis Pathway: The Fischer Indole Synthesis
The most established and versatile method for constructing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883[6][7]. This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and an aldehyde or ketone[6].
The synthesis of 7-Bromo-3-methyl-1H-indole logically proceeds from (2-bromophenyl)hydrazine and a suitable three-carbon carbonyl compound, such as acetone or propionaldehyde. The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂ can be employed, with the selection often depending on the specific substrates and desired reaction conditions[6][7].
Generalized Experimental Protocol: Fischer Indole Synthesis
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Hydrazone Formation:
-
To a solution of (2-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.
-
Stir the mixture at room temperature. The corresponding phenylhydrazone will typically precipitate from the solution.
-
Filter the solid, wash with a cold solvent, and dry under a vacuum. The formation of the hydrazone is a standard imine formation reaction[8].
-
-
Acid-Catalyzed Cyclization:
-
Suspend the dried (2-bromophenyl)hydrazone in a solution containing a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and HCl[7][8].
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The key mechanistic step is a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone[6].
-
This rearrangement is followed by the elimination of ammonia (NH₃) to form the aromatic indole ring, which is the energetic driving force for the final step of the reaction[6].
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 7-Bromo-3-methyl-1H-indole.
-
Synthesis Workflow Diagram
Caption: Fischer indole synthesis workflow for 7-Bromo-3-methyl-1H-indole.
Spectroscopic Characterization
The structural identity of 7-Bromo-3-methyl-1H-indole is unequivocally confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR data provide a complete map of the carbon-hydrogen framework.
| Spectroscopic Data for 7-Bromo-3-methyl-1H-indole | |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.06 (s, 1H, N-H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H, -CH₃).[4] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 (-CH₃).[4] |
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Expert Insight: The broad singlet observed around 8.06 ppm is characteristic of the indole N-H proton. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom. The small doublet for the methyl group at 2.35 ppm indicates a weak coupling to the proton at the C2 position.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Technique | Expected Characteristics |
| IR Spectroscopy | A sharp, strong absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9] |
Reactivity and Synthetic Utility
The chemical reactivity of 7-Bromo-3-methyl-1H-indole is dominated by the interplay between the electron-rich indole nucleus and the functional handles at the C3, C7, and N1 positions.
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N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position[10].
-
C3-Methyl Group: The methyl group at the C3 position can undergo free radical bromination, for instance with N-Bromosuccinimide (NBS) under radical initiation conditions, to yield the 3-(bromomethyl) derivative. This transformation introduces another valuable synthetic handle[11].
-
C7-Bromo Group: The bromine atom is the most versatile functional group for synthetic elaboration. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups[1].
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the construction of biaryl systems. 7-Bromo-3-methyl-1H-indole is an excellent substrate for these reactions.
Caption: Suzuki-Miyaura cross-coupling using 7-Bromo-3-methyl-1H-indole.
Applications in Drug Discovery
The indole nucleus is a key pharmacophore in many approved drugs and clinical candidates[12]. The ability to selectively functionalize the 7-position of the indole ring makes 7-Bromo-3-methyl-1H-indole a valuable starting material for building libraries of potential drug candidates. A significant area of application is in the development of kinase inhibitors for oncology.
Targeting Kinase Signaling Pathways in Cancer
Receptor Tyrosine Kinases (RTKs) like RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) are critical regulators of cell growth, differentiation, and survival. Oncogenic mutations or fusions involving these kinases lead to their constitutive activation, driving the proliferation of cancer cells[13]. Developing small molecule inhibitors that block the ATP-binding site of these kinases is a proven strategy in cancer therapy.
Derivatives synthesized from bromo-indoles have shown promise as potent dual inhibitors of RET and TRKA[13]. The indole core serves as an effective scaffold to orient functional groups for optimal binding within the kinase domain, while modifications at the 7-position, enabled by the bromo-substituent, can be used to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Inhibition of oncogenic RET/TRKA signaling by an indole-derived inhibitor.
Conclusion
7-Bromo-3-methyl-1H-indole is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined synthesis, predictable reactivity, and the versatile synthetic handle provided by the bromine atom make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. The demonstrated potential of its derivatives to function as potent kinase inhibitors underscores its importance in the ongoing development of next-generation therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.
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